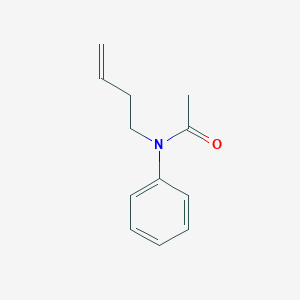
ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- is an organic compound characterized by the presence of a phenyl group, a butenyl chain, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- typically involves the reaction of aniline with butenyl chloride in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include dichloromethane or toluene
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted acetamides
科学的研究の応用
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of acetamide derivatives in anticancer therapy. For instance, compounds similar to N-3-buten-1-yl-N-phenyl-acetamide have shown inhibitory effects on cancer cell lines. Research indicates that modifications in the acetamide structure can enhance potency against specific cancer types, particularly through mechanisms involving apoptosis and cell cycle arrest .
1.2 Anti-inflammatory Properties
Acetamide derivatives have been investigated for their anti-inflammatory effects. A study demonstrated that certain derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic uses for conditions like arthritis and other inflammatory diseases .
1.3 Antimicrobial Activity
The antimicrobial properties of acetamide compounds have been documented, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical products .
Organic Synthesis
2.1 Intermediate in Synthesis
Acetamide, N-3-buten-1-yl-N-phenyl-, serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable building block in synthetic organic chemistry .
2.2 Development of Novel Compounds
This compound is instrumental in the development of novel compounds with enhanced biological activities. By modifying the butenyl and phenyl groups, researchers can design new molecules with specific properties tailored for targeted therapeutic effects .
Data Tables
| Application Area | Description | Research Findings |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cell lines | Enhanced potency through structural modifications |
| Anti-inflammatory | Reduction of inflammation markers | Effective in animal models for arthritis |
| Antimicrobial | Activity against various bacterial strains | Potential use in antibiotics and preservatives |
| Organic Synthesis | Intermediate for complex organic molecules | Valuable building block for synthetic chemistry |
Case Studies
4.1 Case Study: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of acetamide derivatives including N-3-buten-1-yl-N-phenyl-acetamide and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents, suggesting their potential as alternative treatments .
4.2 Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of acetamide derivatives. In vivo tests showed that these compounds significantly reduced swelling and pain in rat models induced by carrageenan, indicating their therapeutic potential for treating inflammatory diseases .
作用機序
The mechanism by which ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- exerts its effects involves interaction with specific molecular targets. The phenyl and butenyl groups allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
類似化合物との比較
N-Phenylacetamide: Lacks the butenyl group, making it less versatile in certain reactions.
N-Butylacetamide: Lacks the phenyl group, resulting in different chemical properties and applications.
N-Phenyl-N-methylacetamide: Contains a methyl group instead of a butenyl group, leading to variations in reactivity and biological activity.
Uniqueness: ACETAMIDE,N-3-BUTEN-1-YL-N-PHENYL- is unique due to the presence of both phenyl and butenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
135579-12-3 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
N-but-3-enyl-N-phenylacetamide |
InChI |
InChI=1S/C12H15NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3 |
InChIキー |
GDMMAYAMMIWZMC-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCC=C)C1=CC=CC=C1 |
正規SMILES |
CC(=O)N(CCC=C)C1=CC=CC=C1 |
同義語 |
Acetamide, N-3-buten-1-yl-N-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















